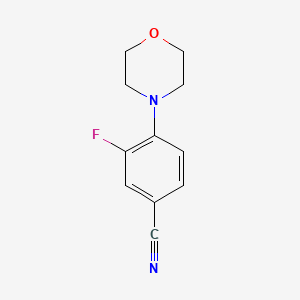

3-Fluoro-4-(morpholin-4-yl)benzonitrile

カタログ番号 B2679922

CAS番号:

588708-64-9

分子量: 206.22

InChIキー: QRRSOXPTKLNRCM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“3-Fluoro-4-(morpholin-4-yl)benzonitrile” is a chemical compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 . It is used in various applications and research .

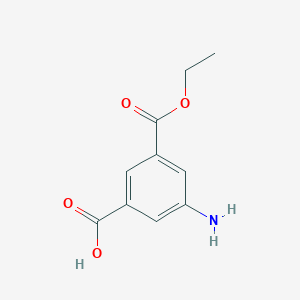

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11FN2O/c12-10-5-9(8-13)6-11(7-10)14-1-3-15-4-2-14/h5-7H,1-4H2 . This code provides a specific description of the molecule’s structure.科学的研究の応用

Synthesis and Structural Analysis

- The synthesis of compounds related to 3-Fluoro-4-(morpholin-4-yl)benzonitrile has been explored for their potential bioactive properties. For instance, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, a related compound, was synthesized and evaluated for antiproliferative activity. Its structure was characterized using various spectroscopic methods and X-ray diffraction studies, highlighting its molecular stability and intermolecular interactions (Benaka Prasad et al., 2018).

Potential as a Hepatitis B Inhibitor

- Another derivative, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was synthesized and studied for its potential as a hepatitis B inhibitor. The compound showed promising in vitro nanomolar inhibitory activity against HBV, indicating its potential application in antiviral research (Ivachtchenko et al., 2019).

Applications in Fungicide Development

- A compound isomer of this compound, flumorph, has been used as a fungicide. Its molecular structure, adopting a Z configuration about the C=C double bond, was characterized, showing potential for use in agricultural applications (Chai & Liu, 2011).

Fluorescence Studies for Biological Applications

- Novel fluorophores have been designed and synthesized, some of which are related to this compound. These fluorophores have been used for labeling nucleosides and show good fluorescence signals, indicating their potential in biological labeling and imaging (Singh & Singh, 2007).

Antifungal Activity

- Benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety have been synthesized and tested for antifungal activities. Some of these compounds displayed higher antifungal activity compared to traditional fungicides, suggesting potential applications in combating fungal infections (Qu et al., 2015).

Investigation of C−H···F Interactions

- Research on the nature of C−H···F interactions in crystalline fluorobenzenes, including compounds similar to this compound, has provided insights into weak acceptor capabilities of the C−F group. This research is significant in understanding molecular interactions and designing new molecular structures (Thalladi et al., 1998).

特性

IUPAC Name |

3-fluoro-4-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRSOXPTKLNRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To a DMF (20 mL) solution of 3,4-difluorobenzonitrile (3.00 g), morpholine (2.82 g) and potassium carbonate (5.97 g) were added, and the reaction solution was allowed to be warmed to 100° C. and agitated for 5.5 hours. Water and ethyl acetate were added to the reaction solution after confirming disappearance of the starting materials, and the organic layer was partitioned. After the obtained organic layer was washed with a saturated saline solution, it was dried over anhydrous magnesium sulfate and 4.41 g of the title compound was obtained by condensing under reduced pressure. The physical properties of the compound are as follows.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Ethoxyphenyl)-4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2679839.png)

![(5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2679840.png)

![2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid](/img/structure/B2679847.png)

![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2679850.png)

![2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2679857.png)

![9-cyclohexyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679859.png)